beta-Peltatin

Description

Structure

3D Structure

Properties

IUPAC Name |

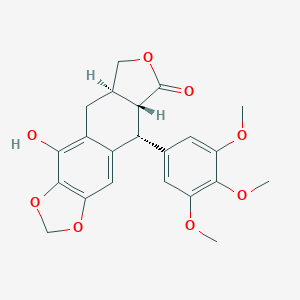

(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPOYVRLSXWJJ-PDSMFRHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199732 |

Source

|

| Record name | beta-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-29-6 |

Source

|

| Record name | β-Peltatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Peltatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELTATIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PELTATIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-PELTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of β-Peltatin in Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-peltatin, a naturally occurring lignan, has demonstrated potent cytotoxic and anti-cancer properties. Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with β-peltatin's activity as a tubulin-targeting agent. By binding to the colchicine site on β-tubulin, β-peltatin induces a G2/M cell cycle arrest and triggers the intrinsic apoptotic pathway, making it a compound of significant interest in oncology drug development.

Introduction to β-Peltatin

β-peltatin is a cyclolignan, structurally related to the well-characterized tubulin inhibitor, podophyllotoxin.[1] Found in various plant species, it has garnered attention for its significant biological activities, including antiviral and antitumor effects.[1] Its potent cytotoxicity against various cancer cell lines underscores its potential as a chemotherapeutic agent. This guide delves into the core mechanism of this cytotoxicity: the inhibition of tubulin polymerization and the subsequent downstream signaling cascades.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of β-peltatin is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] Agents that interfere with microtubule dynamics are potent inducers of cell cycle arrest and apoptosis, forming the basis of several successful cancer therapies.[3][4]

Binding to the Colchicine Site on β-Tubulin

β-peltatin exerts its inhibitory effect on tubulin polymerization by binding to the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[4][5] This binding is analogous to that of its isomer, podophyllotoxin, which is a well-established colchicine-site inhibitor.[6] The binding of β-peltatin to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, thereby disrupting microtubule formation.[4]

Disruption of Microtubule Dynamics

By inhibiting tubulin polymerization, β-peltatin disrupts the dynamic instability of microtubules. This leads to a net depolymerization of the microtubule network within the cell. The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during mitosis, is a key consequence of β-peltatin's action. This ultimately leads to a halt in cell division.[2][3]

Quantitative Data

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| β-peltatin | MIA PaCa-2 (Pancreatic) | Cytotoxicity (CCK-8) | ~2 | [7][8] |

| β-peltatin | BxPC-3 (Pancreatic) | Cytotoxicity (CCK-8) | ~2 | [7][8] |

Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by β-peltatin triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Treatment with β-peltatin leads to a robust arrest of cells in the G2/M phase of the cell cycle.[7][8] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint (SAC). The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle, and its prolonged activation due to microtubule disruption leads to a sustained G2/M arrest.

The signaling pathway leading to G2/M arrest involves the modulation of key cell cycle regulatory proteins. β-peltatin treatment has been shown to downregulate the levels of CDC25C and its phosphorylated form (p-CDC25C at Ser216), as well as the phosphorylated, inactive form of CDK1 (p-CDK1 at Tyr15).[7] Concurrently, the level of Cyclin B1 is upregulated.[7] The inactivation of the CDK1/Cyclin B1 complex is a critical step in preventing entry into mitosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Proteasome mediated degradation of CDC25C and Cyclin B1 in Demethoxycurcumin treated human glioma U87 MG cells to trigger G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the colchicine-binding site of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubulin binding affinities of podophyllotoxin and colchicine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Provenance of β-Peltatin: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analysis of a Promising Bioactive Lignan

For Immediate Release

This technical guide provides a comprehensive overview of beta-peltatin, a naturally occurring aryltetralin lignan with significant antineoplastic properties. Addressed to researchers, scientists, and professionals in drug development, this document details the primary natural sources of beta-peltatin, presents quantitative data on its concentration in various plant species, outlines detailed experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Principal Natural Sources of β-Peltatin

Beta-peltatin is a secondary metabolite found in a variety of plant species, most notably in the American Mayapple (Podophyllum peltatum).[1] This herbaceous perennial, belonging to the Berberidaceae family, is a well-documented source of several cytotoxic lignans, including podophyllotoxin and its derivatives. The rhizomes and leaves of P. peltatum are the primary plant parts where beta-peltatin accumulates.

Beyond Podophyllum peltatum, beta-peltatin and its derivatives have been identified in other plant genera. Species within the Bursera (Burseraceae family) and Juniperus (Cupressaceae family) have been reported to contain beta-peltatin or its methylated form, β-peltatin-A-methylether.[2][3][4][5] For instance, the steam bark of Bursera fagaroides is a known source of β-peltatin-A-methylether.[3][4][5] Additionally, various coniferous trees, including Thujopsis dolabrata and Calocedrus decurrens, have been reported to contain this lignan.[6]

Quantitative Analysis of β-Peltatin in Botanical Sources

The concentration of beta-peltatin can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions. The following table summarizes the reported concentrations of beta-peltatin and its direct derivatives in various plant sources.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Podophyllum peltatum | Leaves | β-peltatin | Up to 7.0 | |

| Juniperus scopulorum | Not Specified | Podophyllotoxin (related lignan) | 4.87 | [7] |

| Juniperus davurica | Not Specified | Deoxypodophyllotoxin (precursor) | 7.27 | [7] |

| Bursera fagaroides | Steam Bark | β-peltatin-A-methylether | Not explicitly quantified in mg/g, but isolated as a significant cytotoxic component. | [3][4][5] |

Biosynthesis of β-Peltatin

The biosynthesis of β-peltatin is a complex process that is part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway to aryltetralin lignans, including beta-peltatin, begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to coniferyl alcohol, a key monolignol precursor.

The dimerization of two coniferyl alcohol molecules, a reaction mediated by dirigent proteins and laccases, leads to the formation of pinoresinol. Pinoresinol then undergoes sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. Secoisolariciresinol is subsequently dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol.

From matairesinol, the pathway proceeds through several intermediates to form deoxypodophyllotoxin, which is a critical branch point. Deoxypodophyllotoxin can be hydroxylated at different positions to yield various peltatin derivatives. Specifically, the hydroxylation of deoxypodophyllotoxin at the C-6 position by a deoxypodophyllotoxin 6-hydroxylase leads to the formation of β-peltatin.[8]

Experimental Protocols

Extraction of β-Peltatin from Plant Material

The following protocol provides a general method for the extraction of lignans, including beta-peltatin, from dried plant material. Optimization may be required depending on the specific plant matrix.

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, rhizomes, bark) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

Solvent Extraction:

-

Maceration: Suspend the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or a mixture of chloroform and methanol) at a solid-to-liquid ratio of 1:10 (w/v). Stir the mixture at room temperature for 24-48 hours.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol or acetone) in a Soxhlet apparatus for 6-8 hours.

-

-

Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

Degreasing (Optional): For plant materials rich in lipids, the dried crude extract can be suspended in a polar solvent (e.g., 80% methanol) and partitioned against a non-polar solvent (e.g., hexane) to remove fats and waxes.

Isolation and Purification of β-Peltatin

4.2.1. Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of the crude extract to isolate lignans.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Analysis of Fractions: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

4.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity β-peltatin, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) and acetonitrile or methanol is commonly employed.

-

Gradient Elution: A typical gradient might start with a higher proportion of water and gradually increase the proportion of the organic solvent. For example, a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.

-

Detection: UV detection at a wavelength where lignans absorb, typically around 280-290 nm.

-

Fraction Collection: The eluate corresponding to the peak of β-peltatin is collected.

-

Purity Confirmation: The purity of the isolated β-peltatin should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantification of β-Peltatin by Analytical HPLC

-

Instrumentation: A standard analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acidified water (A) and acetonitrile or methanol (B).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: DAD detection at 290 nm.

-

Quantification: Create a calibration curve using a certified reference standard of β-peltatin at various concentrations. The concentration of β-peltatin in the sample extract is determined by comparing its peak area to the calibration curve.

References

- 1. Evaluation of Podophyllum peltatum accessions for podophyllotoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling β-Peltatin: A Technical Guide to its Discovery, Isolation, and Characterization from Peltatum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of β-peltatin, a potent cytotoxic lignan found in Peltatum species, primarily Podophyllum peltatum. This document details the methodologies for extraction and purification, summarizes key quantitative data, and elucidates the molecular pathways influenced by this promising anti-cancer agent.

Discovery and Significance

β-peltatin is a naturally occurring aryltetralin lignan and an isomer of the well-known cytotoxic agent, podophyllotoxin.[1][2] It was first isolated as a component of podophyllin, a resin extracted from the rhizomes of Podophyllum species.[3] While structurally similar to podophyllotoxin, β-peltatin has demonstrated superior anti-cancer activity and a more favorable toxicity profile in preclinical studies, making it a compound of significant interest for drug development.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data related to the biological activity of β-peltatin, primarily focusing on its efficacy against pancreatic cancer (PAC) cells and its comparative toxicity with podophyllotoxin.

Table 1: In Vitro Cytotoxicity of β-Peltatin and Podophyllotoxin against Pancreatic Cancer Cells [2]

| Compound | Cell Line | IC50 (48h) (nM) | IC50 (72h) (nM) |

| β-peltatin | MIA PaCa-2 | 2.51 ± 0.54 | 2.09 ± 0.72 |

| BxPC-3 | 3.15 ± 0.67 | 1.49 ± 0.37 | |

| Podophyllotoxin | MIA PaCa-2 | 12.60 ± 0.54 | 11.33 ± 0.69 |

| BxPC-3 | 14.15 ± 0.23 | 13.71 ± 0.31 |

Table 2: In Vivo Efficacy and Toxicity of β-Peltatin and Podophyllotoxin [1][2]

| Parameter | Vehicle | β-peltatin (15 mg/kg) | Podophyllotoxin (15 mg/kg) |

| Mean Survival Time (days) | 21 | 34 | 27 |

| Acute Toxicity (60 mg/kg single dose) - Survival Rate | - | 90% | 60% |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of β-peltatin from Podophyllum peltatum.

Extraction of Lignans from Plant Material

This protocol is adapted from methodologies described for lignan extraction from Podophyllum peltatum.[4][5][6]

Materials:

-

Dried and powdered rhizomes or leaves of Podophyllum peltatum.

-

Phosphate buffer (pH 7.0).

-

Ethyl acetate.

-

Methanol.

-

Rotary shaker.

-

Centrifuge.

-

Nitrogen evaporator.

-

Sonicator.

-

0.22 µm syringe filter.

Procedure:

-

Weigh 500 mg of the dried, powdered plant material.

-

Add 10.0 mL of phosphate buffer (pH 7.0) and incubate on a rotary shaker for 30 minutes at 130-150 rpm.

-

Add 10.0 mL of ethyl acetate and continue to incubate on the shaker for an additional 2 hours.

-

Separate the ethyl acetate phase by centrifugation.

-

Collect the ethyl acetate supernatant and dry it under a stream of nitrogen gas.

-

Re-dissolve the dried residue in methanol.

-

Sonicate the methanolic solution for 20 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of β-peltatin using reversed-phase HPLC.[5][6][7][8]

Instrumentation and Conditions:

-

HPLC System: Waters Alliance 2695 or equivalent, equipped with a photodiode array detector.

-

Column: Hypersil C18 column (150 x 4.6 mm i.d., 5-µm particle size) or equivalent reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.05% formic acid.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.[9]

-

Injection Volume: 10 µL.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject 10 µL of the filtered methanolic extract.

-

Run the gradient elution to separate the lignans. A typical gradient might be: 5-30% A (0-30 min), 30-50% A (30-40 min), 50-90% A (40-50 min), 90-5% A (50-60 min).[9]

-

Monitor the elution at 210 nm.

-

Identify the β-peltatin peak by comparing its retention time with a purified standard.

-

Quantify the amount of β-peltatin by integrating the peak area and comparing it to a standard curve.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for β-peltatin isolation and its proposed mechanism of action in cancer cells.

Caption: Experimental workflow for the isolation of β-peltatin.

Caption: Proposed signaling pathway of β-peltatin-induced cell death.

Mechanism of Action

β-peltatin exerts its potent anti-cancer effects primarily by inducing G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] Mechanistic studies have revealed that β-peltatin treatment leads to a downregulation of key G2/M phase regulatory proteins, including p-CDC25C (Ser216), CDC25C, and p-CDK1 (Tyr15), while upregulating Cyclin B1.[2] This disruption of the cell cycle progression pushes the cancer cells towards apoptosis. The apoptotic pathway is further activated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved caspases 9 and 3, and cleaved PARP, indicating the involvement of the intrinsic mitochondrial pathway.[2]

Conclusion

β-peltatin, a lignan isolated from Peltatum species, demonstrates significant potential as an anti-cancer therapeutic agent. Its superior efficacy and lower toxicity compared to its isomer, podophyllotoxin, warrant further investigation and development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of β-peltatin and explore its clinical applications.

References

- 1. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer | springermedizin.de [springermedizin.de]

- 2. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hort [journals.ashs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid analysis of lignans from leaves of Podophyllum peltatum L. samples using UPLC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-Peltatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of beta-peltatin, a naturally occurring lignan with significant antineoplastic properties.

Chemical Structure and Properties

Beta-peltatin is a complex organic molecule with the systematic IUPAC name (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-8-one[4]. Its chemical formula is C22H22O8, and it has a molecular weight of 414.41 g/mol [4][5].

Core Structure and Stereochemistry

The core structure of beta-peltatin is a tetracyclic system derived from a lignan scaffold. A key feature of this molecule is the presence of three contiguous chiral centers at positions 5a, 8a, and 9. The absolute configuration of these stereocenters is defined as 5aR, 8aR, and 9R, which is crucial for its biological activity. This specific stereochemical arrangement is denoted in its SMILES string: COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3--INVALID-LINK--OCO5)O)COC3=O[6].

The structural relationship of beta-peltatin to other well-known lignans, such as podophyllotoxin, is significant. These compounds share a common pharmacophore that is recognized for its antiviral and antitumor activities[7].

Physicochemical Properties

A summary of the key physicochemical properties of beta-peltatin is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C22H22O8 | [4][5] |

| Molecular Weight | 414.41 g/mol | [5] |

| Melting Point | 238-241 °C (decomposes) | [5] |

| Optical Rotation [α]D | -122.9° (c=0.578 in chloroform) | [5] |

| Solubility | Fairly soluble in chloroform, hot ethanol, acetic acid, acetone; practically insoluble in petroleum ether. | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of natural products like beta-peltatin. Although a comprehensive and assigned 1H and 13C NMR dataset is not available in the searched literature, commercial vendors of beta-peltatin often confirm the structure using this technique[8]. The expected 1H NMR spectrum would show characteristic signals for the aromatic protons, methoxy groups, and the protons of the tetracyclic core, with coupling constants providing information about their spatial relationships. Similarly, the 13C NMR spectrum would reveal the chemical shifts of all 22 carbon atoms in the molecule.

X-ray Crystallography

To date, a public crystal structure of beta-peltatin has not been found in crystallographic databases. Such data, if available, would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering the most definitive picture of its three-dimensional structure and conformation in the solid state.

Experimental Protocols

Isolation of Lignans from Plant Material

Beta-peltatin can be isolated from various plant sources, including Podophyllum peltatum and Bursera fagaroides[5][9]. A general protocol for the bioactivity-directed isolation of lignans from the steam bark of Bursera fagaroides is as follows[9]:

-

Extraction: The dried and powdered plant material is subjected to extraction with a hydroalcoholic solution.

-

Fractionation: The crude extract is then partitioned between different organic solvents of varying polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel) with different solvent systems to isolate the individual lignans.

-

Purification: The fractions containing the target compound are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure beta-peltatin.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D NMR and mass spectrometry[9].

Cell Viability and Apoptosis Assays

The cytotoxic and pro-apoptotic effects of beta-peltatin can be evaluated using the following protocols, adapted from studies on pancreatic cancer cells[3]:

-

Cell Culture: Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with various concentrations of beta-peltatin for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay, and the IC50 value is calculated.

-

Cell Cycle Analysis: Cells are treated with beta-peltatin, harvested, fixed, and stained with propidium iodide (PI). The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

-

Apoptosis Assay (Annexin V/PI Staining): Apoptosis is quantified by flow cytometry after staining the treated cells with Annexin V-FITC and PI.

-

Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) are detected using specific primary and secondary antibodies.

In Vivo Xenograft Model

The antitumor efficacy of beta-peltatin in vivo can be assessed using a xenograft mouse model[3]:

-

Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3) are subcutaneously injected into nude mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Beta-peltatin is administered (e.g., intraperitoneally) at a specific dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Biological Activity and Signaling Pathway

Beta-peltatin exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range[3][10]. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic apoptosis pathway[3].

Induction of Apoptosis

Studies have shown that beta-peltatin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP, ultimately leading to programmed cell death[3].

Visualizations

Chemical Structure of beta-Peltatin

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Peltatin [drugfuture.com]

- 6. PubChemLite - Beta-peltatin (C22H22O8) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytotoxic Podophyllotoxin Type-Lignans from the Steam Bark of Bursera fagaroides var. fagaroides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological Properties of β-Peltatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-peltatin, a naturally occurring lignan, has demonstrated significant potential as an anticancer agent. Functionally related to podophyllotoxin, β-peltatin exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis via the intrinsic pathway. This technical guide provides a comprehensive overview of the pharmacological properties of β-peltatin, detailing its mechanism of action, summarizing its cytotoxic activity across various cancer cell lines, and providing detailed experimental protocols for its investigation. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and cellular consequences.

Introduction

β-peltatin is an organic heterotetracyclic compound found in several plant species.[1] It belongs to the lignan family of natural products, a class of compounds known for their diverse biological activities.[1] As an isomer of α-peltatin and structurally related to the well-known tubulin inhibitor podophyllotoxin, β-peltatin has garnered interest for its potent antineoplastic properties.[1][2] This guide will delve into the core pharmacological aspects of β-peltatin, providing researchers and drug development professionals with a detailed resource to support further investigation and potential therapeutic development.

Mechanism of Action

The primary mechanism of action of β-peltatin is the inhibition of tubulin polymerization . By binding to tubulin, the protein subunit of microtubules, β-peltatin disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for cellular processes that are dependent on a functional cytoskeleton, most notably mitosis.

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[3][4] The SAC halts the cell cycle at the G2/M transition, preventing cells with a defective mitotic spindle from proceeding through mitosis.[5] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

Signaling Pathways

The cellular response to β-peltatin involves a complex interplay of signaling pathways that govern cell cycle progression and apoptosis.

2.1.1. G2/M Cell Cycle Arrest Pathway

The inhibition of tubulin polymerization by β-peltatin leads to the activation of the Spindle Assembly Checkpoint (SAC). Unattached kinetochores during a disrupted mitosis generate a signal that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[3] This inhibition prevents the degradation of key mitotic regulators, including Cyclin B1. The sustained levels of the Cyclin B1/CDK1 complex maintain the cell in a state of mitotic arrest. Key protein modulations observed following treatment with β-peltatin and other microtubule-disrupting agents include:

-

Increased phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)) : A marker for mitotic condensation of chromosomes.

-

Modulation of the CDK1/Cyclin B1 complex : Sustained activity of this complex is essential for maintaining the G2/M arrest. This is influenced by the phosphorylation status of CDK1 (e.g., inhibitory phosphorylation at Tyr15) and the levels of Cyclin B1.[3]

-

Regulation of CDC25C : The phosphorylation of CDC25C (e.g., inhibitory phosphorylation at Ser216) can prevent the activation of CDK1, contributing to the G2 arrest.[3]

2.1.2. Intrinsic Apoptosis Pathway

Prolonged mitotic arrest induced by β-peltatin triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The disruption of microtubule dynamics can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9 . Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 , which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: The Spindle Assembly Checkpoint [jove.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Anti-Cancer Potential of β-Peltatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on the biological activity of β-peltatin, a naturally occurring lignan with promising anti-neoplastic properties.[1][2] This document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action to support further investigation and drug development efforts.

Quantitative Assessment of Biological Activity

The cytotoxic and anti-proliferative effects of β-peltatin have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from these in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of β-Peltatin (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |

| MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72 | 72 | CCK-8 |

| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37 | 72 | CCK-8 |

| MIA PaCa-2 | Pancreatic Cancer | 2.51 ± 0.54 | 48 | CCK-8 |

| BxPC-3 | Pancreatic Cancer | 3.15 ± 0.67 | 48 | CCK-8 |

| A2780 | Ovarian Cancer | 4900 ± 100 | Not Specified | Not Specified |

| KB | Nasopharyngeal Cancer | 4.43 x 10⁻³ (µM) | Not Specified | Not Specified |

| PC-3 | Prostate Cancer | 1.7 x 10⁻³ (µg/mL) | Not Specified | Not Specified |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: In Vivo Tumor Growth Inhibition in a BxPC-3 Xenograft Model

| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Survival Time Extension |

| β-peltatin | 15 mg/kg (once weekly) | Intraperitoneal | Significant suppression compared to vehicle | 65.85% (34 days vs 21 days for control) |

| Podophyllotoxin | 15 mg/kg (once weekly) | Intraperitoneal | Less effective than β-peltatin | 31.71% (27 days vs 21 days for control) |

This study highlights the superior in vivo efficacy and lower toxicity of β-peltatin compared to its isomer, podophyllotoxin.[5][6][8]

Mechanism of Action: Induction of G2/M Cell Cycle Arrest and Apoptosis

Early research indicates that β-peltatin exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis.[5][6][9]

G2/M Cell Cycle Arrest

β-peltatin disrupts the normal progression of the cell cycle by modulating key regulatory proteins. Treatment with β-peltatin leads to a significant accumulation of cells in the G2/M phase.[5][6] This is achieved through the downregulation of CDC25C and phosphorylated CDK1 (p-CDK1), and an upregulation of cyclin B1.[5][9] The increased expression of phosphorylated Histone H3 (p-Histone H3), a marker for mitosis, suggests that cells are arrested in the M phase.[5][9]

Induction of Apoptosis

Following cell cycle arrest, β-peltatin triggers programmed cell death (apoptosis).[5][6][9] This is evidenced by an increase in the population of apoptotic cells and the modulation of apoptosis-related proteins. Specifically, β-peltatin treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved PARP, cleaved caspase-3, and cleaved caspase-9, indicating the activation of the intrinsic apoptotic pathway.[5][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by β-peltatin and a typical experimental workflow for its evaluation.

Signaling Pathway of β-Peltatin-Induced G2/M Arrest and Apoptosis

Caption: β-Peltatin's mechanism of action.

General Experimental Workflow for In Vitro Evaluation

Caption: In vitro evaluation workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of β-peltatin.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Pancreatic cancer cells (MIA PaCa-2 and BxPC-3) are seeded in 96-well plates at a density of 3 x 10³ cells/well and incubated for 24 hours.[5]

-

Treatment: Cells are treated with various concentrations of β-peltatin for 24, 48, or 72 hours.[5]

-

CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated according to the manufacturer's instructions.[5]

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.[5]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[5]

Cell Cycle Analysis

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates at a density of 3 x 10⁵ cells/well, incubated for 24 hours, and then treated with β-peltatin for 12, 24, and 48 hours.[5]

-

Cell Fixation: Cells are harvested and fixed overnight in 70% ethanol at -20°C.[5]

-

Staining: Fixed cells are stained with propidium iodide (PI) solution containing RNase.[5]

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.[5]

Apoptosis Detection (Annexin V-FITC/PI Double Staining)

-

Cell Seeding and Treatment: Cells are seeded in 12-well plates at a density of 1 x 10⁵ cells/well, incubated for 24 hours, and then treated with β-peltatin for 48 hours.[5]

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[5]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Immunoblotting

-

Cell Lysis: Treated cells are lysed in RIPA buffer containing protease inhibitors.[5]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[5]

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-CDC25C, CDC25C, Cyclin B1, p-CDK1, p-Histone H3, Bcl-2, PARP, caspase-3, caspase-9, and a loading control like GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Xenograft Model

-

Cell Implantation: BxPC-3 cells (2 x 10⁶ cells/mL) are subcutaneously injected into the right flank of female BALB/c nude mice.[5][9]

-

Tumor Growth and Treatment Initiation: When tumors reach a volume of approximately 100 mm³, the mice are randomized into treatment groups.[5][9]

-

Drug Administration: β-peltatin (15 mg/kg) is administered intraperitoneally once weekly.[5][9]

-

Monitoring: Tumor volume and body weight are measured regularly.[5][8]

-

Endpoint Analysis: At the end of the study, tumors and major organs are excised for further analysis, including immunohistochemistry for markers like Ki-67, cleaved caspase-3, and p-Histone H3.[5][8]

This guide provides a solid foundation for researchers interested in the anti-cancer properties of β-peltatin. The presented data and methodologies from early-stage research highlight its potential as a therapeutic agent and offer a clear path for future investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-beta-Peltatin-5-O-beta-D-glucopyranoside | CAS:11024-59-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - ProQuest [proquest.com]

- 6. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lignans from Bursera fagaroides: Chemistry, Pharmacological Effects and Molecular Mechanism. A Current Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer | springermedizin.de [springermedizin.de]

Beta-Peltatin: A Lignan Precursor Poised for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beta-peltatin, a naturally occurring aryltetralin lignan, has emerged as a significant precursor molecule in the quest for novel therapeutics, particularly in the realm of oncology. Functionally related to the well-known antineoplastic agent podophyllotoxin, beta-peltatin distinguishes itself with a potentially more favorable toxicity profile, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of beta-peltatin, including its chemical properties, biological activities, and methodologies for its study, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Beta-peltatin is an organic heterotetracyclic compound with the molecular formula C22H22O8 and a molecular weight of 414.4 g/mol .[1] Its IUPAC name is (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H22O8 | [1] |

| Molecular Weight | 414.4 g/mol | [1] |

| CAS Number | 518-29-6 | [1] |

| Appearance | Powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage | Desiccate at -20°C | [5] |

Biological Activity and Therapeutic Potential

Beta-peltatin exhibits potent antimitotic and antineoplastic activities.[5] Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6]

Cytotoxicity Data

Beta-peltatin has demonstrated significant cytotoxicity against a variety of cancer cell lines, with particularly remarkable potency in pancreatic cancer models.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72 | 72 h | [2] |

| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37 | 72 h | [2] |

This table will be expanded as more quantitative data from a wider range of cancer cell lines is gathered.

In Vivo Efficacy

In a subcutaneously-xenografted BxPC-3 human pancreatic cancer model in nude mice, intraperitoneal administration of beta-peltatin at a dose of 15 mg/kg once weekly significantly suppressed tumor growth.[6] Notably, beta-peltatin demonstrated a stronger anti-pancreatic cancer effect and lower toxicity in mice compared to its isomer, podophyllotoxin.[6]

Signaling Pathways

Beta-peltatin exerts its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The induction of G2/M arrest is a critical event, followed by the activation of apoptotic cascades.

References

The Biosynthesis of Beta-Peltatin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of beta-peltatin, a lignan of significant interest to the pharmaceutical industry for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic reactions, key intermediates, and regulatory aspects of beta-peltatin synthesis.

Introduction to Beta-Peltatin

Beta-peltatin is a naturally occurring aryltetralin lignan found in plants of the Podophyllum genus, commonly known as the mayapple. It, along with its structural analog alpha-peltatin, has garnered attention for its cytotoxic and antiviral properties.[1][2] Understanding the biosynthetic pathway of beta-peltatin is crucial for developing biotechnological production methods and for the semi-synthesis of novel drug candidates.

The Biosynthetic Pathway of Beta-Peltatin

The biosynthesis of beta-peltatin is a branch of the broader lignan biosynthesis pathway, which originates from the phenylpropanoid pathway. The core of the pathway involves the dimerization of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of enzymatic modifications. A key intermediate in the formation of many podophyllotoxin-related lignans is deoxypodophyllotoxin.[3]

The pivotal step in the formation of beta-peltatin is the hydroxylation of deoxypodophyllotoxin. Research on Linum flavum cell cultures has identified a specific cytochrome P450-dependent monooxygenase, deoxypodophyllotoxin 6-hydroxylase (DOP6H), as the enzyme responsible for this conversion.[4] This enzyme catalyzes the introduction of a hydroxyl group at the 6th position of the deoxypodophyllotoxin molecule to form beta-peltatin.

Beta-peltatin is structurally related to alpha-peltatin, with beta-peltatin being the methyl ether of alpha-peltatin.[5] This suggests a subsequent methylation step in the overall biosynthesis of peltatin derivatives.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates involved in the later stages of beta-peltatin biosynthesis, starting from the central precursor, deoxypodophyllotoxin.

| Precursor | Enzyme | Product | Cofactors/Enzyme Class |

| Deoxypodophyllotoxin | Deoxypodophyllotoxin 6-hydroxylase (DOP6H) | Beta-peltatin | NADPH, Cytochrome P450 monooxygenase |

Quantitative Data on Peltatin Biosynthesis

Quantitative analysis of lignan content in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and for selecting high-yielding plant varieties for commercial production. The following table presents data on the concentrations of podophyllotoxin, alpha-peltatin, and beta-peltatin in the leaves of various Podophyllum peltatum accessions.

| Accession | Podophyllotoxin (mg/g DW) | α-Peltatin (mg/g DW) | β-Peltatin (mg/g DW) |

| 8 | >20 | Not Detected | Not Detected |

| 9 | >10 | Not Detected | Trace |

| 11 | 0.05 - 1 | High | Present |

| 18 | 1 - 10 | Not Detected | Not Detected |

| 30 | Trace | High | High |

Data adapted from Jeliazkov et al., 2009.[6][7]

The kinetic properties of deoxypodophyllotoxin 6-hydroxylase (DOP6H) from Linum flavum have been characterized, providing insights into its catalytic efficiency.

| Substrate | Apparent Km |

| Deoxypodophyllotoxin | 20 µM |

| NADPH | 36 µM |

Data from Molog et al., 2001.[4]

Experimental Protocols

Extraction of Lignans from Plant Material

This protocol provides a general method for the extraction of lignans, including beta-peltatin, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Podophyllum peltatum leaves or rhizomes)

-

Methanol or ethanol (HPLC grade)

-

Water (deionized)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Add a 70-80% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 to 1:20.

-

Sonicate the mixture for 30-60 minutes at room temperature.

-

Centrifuge the mixture to pellet the solid material.

-

Carefully decant the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of Beta-Peltatin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of beta-peltatin using reverse-phase HPLC.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Guard column

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A typical gradient might start at 20-30% B, increasing to 70-80% B over 30-40 minutes. The exact gradient should be optimized for the specific column and sample matrix.

Procedure:

-

Prepare a series of standard solutions of beta-peltatin of known concentrations in methanol to generate a calibration curve.

-

Inject a known volume of the filtered plant extract and the standard solutions onto the HPLC system.

-

Monitor the elution profile at a wavelength of 290 nm, where lignans typically absorb.

-

Identify the beta-peltatin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of beta-peltatin in the sample by integrating the peak area and comparing it to the calibration curve.

Visualizations of Biosynthetic and Signaling Pathways

Beta-Peltatin Biosynthesis Pathway

Caption: Enzymatic conversion of deoxypodophyllotoxin to beta-peltatin.

Signaling Pathway Influencing Lignan Biosynthesis

Research in Linum album suggests a signaling cascade involving putrescine that can regulate lignan biosynthesis. While not specific to beta-peltatin in Podophyllum, it provides a model for potential regulatory mechanisms.[8]

Caption: Proposed signaling cascade for lignan biosynthesis regulation.

Conclusion

The biosynthesis of beta-peltatin branches off the well-characterized podophyllotoxin pathway, with the hydroxylation of deoxypodophyllotoxin by a cytochrome P450 enzyme being the key committed step. Further research is needed to fully elucidate the regulatory networks governing peltatin biosynthesis in Podophyllum species. The information presented in this guide provides a solid foundation for future investigations aimed at harnessing the therapeutic potential of these valuable natural products.

References

- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deoxypodophyllotoxin 6-hydroxylase, a cytochrome P450 monooxygenase from cell cultures of Linum flavum involved in the biosynthesis of cytotoxic lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hort [journals.ashs.org]

- 8. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Docking Analysis of β-Peltatin: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide on Preliminary In-Silico Docking Studies of β-Peltatin

This technical guide provides a comprehensive overview of the preliminary in-silico docking studies of β-Peltatin, a lignan found in the rhizomes of Podophyllum peltatum L. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of β-Peltatin's potential as a therapeutic agent.[1] This guide covers potential protein targets, methodologies for in-silico analysis, and hypothetical signaling pathways, supported by illustrative data and workflows.

Introduction to β-Peltatin

β-Peltatin (PubChem CID: 92122) is a natural compound with the molecular formula C22H22O8 and a molecular weight of 414.4 g/mol .[2] It is structurally related to podophyllotoxin, a well-known precursor to several chemotherapy drugs.[3] β-Peltatin has demonstrated potent antineoplastic properties, including the induction of G2/M cell cycle arrest and apoptosis in cancer cells, making it a compound of significant interest for oncology research.

Potential Protein Targets for β-Peltatin

Based on its known biological activities and the targets of structurally similar compounds, several key proteins emerge as potential targets for β-Peltatin in the context of cancer therapy.

-

Tubulin: As an isomer of podophyllotoxin, a known microtubule-destabilizing agent, β-Peltatin is hypothesized to bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest. The colchicine binding site on β-tubulin is a probable interaction domain.

-

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in several cancers, HER2 is a critical target in oncology. A molecular docking study on the related compound, α-Peltatin, has shown favorable binding to HER2, suggesting that β-Peltatin may also interact with this receptor.[4][5]

-

B-cell lymphoma 2 (Bcl-2) Family Proteins: These proteins are central regulators of apoptosis. Given that β-Peltatin induces programmed cell death, it is plausible that it interacts with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, to promote cancer cell death.

-

Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 Complex: This complex is a key regulator of the G2/M transition in the cell cycle. Since β-Peltatin is known to cause G2/M arrest, it may directly or indirectly inhibit the activity of the CDK1/Cyclin B1 complex.

Quantitative Data from In-Silico Docking Studies

While specific in-silico docking studies for β-Peltatin are not extensively available in the public domain, data from its isomer, α-Peltatin, against HER2 provides a valuable reference point for the potential binding affinity of this class of compounds.

Table 1: Molecular Docking Data of α-Peltatin against HER2

| Ligand | Target Protein | Binding Energy (kcal/mol) | Dissociation Constant (Kd) |

| α-Peltatin | HER2 | -8.09 | 1.17 µM |

Data extracted from a study on Camptothecin and related ligands.[4]

Experimental Protocols for In-Silico Docking

This section outlines a detailed methodology for conducting in-silico docking studies of β-Peltatin against its potential protein targets.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, GOLD, or similar.

-

Protein Preparation Wizard: Integrated within docking software or standalone tools like UCSF Chimera.

-

Ligand Preparation Tools: ChemDraw, MarvinSketch, or online tools for 2D to 3D conversion.

-

Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Tubulin, HER2, Bcl-2, CDK1/Cyclin B1) from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

-

Protonation and Chain Repair: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH. Repair any missing residues or loops in the protein structure.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

-

Obtain Ligand Structure: Retrieve the 3D structure of β-Peltatin from a chemical database like PubChem (CID: 92122).[2]

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

Molecular Docking Simulation

-

Grid Box Generation: Define a grid box encompassing the putative binding site on the target protein. For known binding sites (e.g., the colchicine site on tubulin), center the grid on the co-crystallized ligand. For unknown sites, use blind docking with a grid box covering the entire protein surface.

-

Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid box.

-

Pose Generation and Scoring: Generate a specified number of binding poses and rank them based on the scoring function of the docking software, which estimates the binding affinity (e.g., in kcal/mol).

Post-Docking Analysis

-

Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the binding mode of β-Peltatin within the active site of the target protein.

-

Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking) between β-Peltatin and the amino acid residues of the target protein.

-

Binding Affinity Evaluation: The binding energy values from the docking output provide a quantitative measure of the binding affinity. Lower binding energies typically indicate a more favorable interaction.

Visualizations

Experimental Workflow

References

- 1. beta-Peltatin [drugfuture.com]

- 2. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Historical Guide to Peltatin Research: From Discovery to Mechanistic Insights

This technical guide provides a comprehensive overview of the historical context of peltatin research, tailored for researchers, scientists, and professionals in drug development. It traces the journey from the initial discovery of these lignans to modern mechanistic understanding, highlighting key experiments and data that have shaped the field.

Chapter 1: Discovery and Early Isolation

The story of peltatin research begins in the mid-20th century, rooted in the broader investigation of phytochemicals from the Mayapple plant (Podophyllum peltatum).

Initial Isolation (1947): The first breakthrough occurred in 1947 when J. L. Hartwell reported the isolation of a new compound, α-peltatin, from the rhizomes of Podophyllum peltatum.[1] This discovery was part of a larger effort to identify and characterize the cytotoxic components of the plant, which had a history of use in traditional medicine.[2] Shortly thereafter, its isomer, β-peltatin, was also identified. These compounds are classified as aryltetralin-type lignans, structurally related to the well-known cytotoxic agent podophyllotoxin.[3][4]

Chapter 2: Early Investigations into Biological Activity

Following their isolation, peltatins quickly became the subject of biological investigation, with a primary focus on their potential as anticancer agents.

Antitumor and Cytotoxic Effects (Early 1950s): One of the earliest significant studies was published in 1952 by Waravdekar, Domingue, and Leiter, who investigated the effects of α-peltatin, β-peltatin, and podophyllotoxin on the cytochrome oxidase activity of Sarcoma 37 cells.[5] This research indicated an early interest in the metabolic effects of these compounds on cancer cells. The findings from this era established that both α- and β-peltatin possessed significant antitumor activities, sparking further interest in their mechanism of action.[2]

Key Experiment 1: Cytochrome Oxidase Activity Assay

The 1952 study was pivotal in demonstrating the biochemical effects of peltatins on tumor cells. While the exact protocol from the 1950s involved manometric techniques that are now largely obsolete, the principles can be replicated with modern spectrophotometric methods.

Experimental Protocol: Cytochrome c Oxidase Activity Assay (Modern Equivalent)

This protocol describes a modern colorimetric assay to measure the activity of cytochrome c oxidase (Complex IV), the enzyme studied in the early peltatin research.[6]

-

Mitochondria Isolation: Isolate mitochondria from tissue or cell samples (e.g., Sarcoma 37 cells) using a commercially available mitochondria isolation kit. Determine the protein concentration of the mitochondrial suspension.

-

Sample Preparation: Dilute the mitochondrial suspension to a working concentration (e.g., 0.1–0.2 mg protein/mL) in an appropriate enzyme dilution buffer. To measure total activity, a parallel sample should be prepared with a buffer containing a detergent like n-dodecyl β-D-maltoside to permeabilize the mitochondrial membranes.

-

Substrate Preparation: Prepare a solution of reduced cytochrome c (ferrocytochrome c). This is typically achieved by dissolving cytochrome c in buffer and adding a reducing agent like dithiothreitol (DTT). The reduction can be confirmed spectrophotometrically by ensuring the ratio of absorbance at 550 nm to 565 nm is between 10 and 20.[6]

-

Reaction Setup:

-

Set a spectrophotometer to 550 nm and configure it for a kinetic reading (e.g., readings every 5-10 seconds for 1-2 minutes).

-

In a cuvette, add the assay buffer and the prepared mitochondrial sample. Add the test compound (e.g., α-peltatin dissolved in a suitable solvent) or vehicle control.

-

To initiate the reaction, add the ferrocytochrome c substrate solution and mix immediately.

-

-

Data Acquisition and Analysis:

-

Record the decrease in absorbance at 550 nm over time. This decrease corresponds to the oxidation of ferrocytochrome c to ferricytochrome c by cytochrome c oxidase.

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

-

Enzyme activity is calculated using the Beer-Lambert law, incorporating the extinction coefficient for reduced cytochrome c.[6]

-

Chapter 3: The Podophyllotoxin Connection and Mechanistic Insights

The structural similarity of peltatins to podophyllotoxin provided crucial clues to their mechanism of action. Research eventually converged on the microtubule network as the primary cellular target.

Inhibition of Tubulin Polymerization: Like podophyllotoxin and its derivatives (e.g., vinca alkaloids), peltatins function as microtubule-destabilizing agents.[7] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[8][9] This disruption of microtubule dynamics is catastrophic for dividing cells, as it prevents the formation of a proper mitotic spindle, a structure essential for chromosome segregation.[10] The inability to form a spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[7][10][11]

Key Experiment 2: In Vitro Tubulin Polymerization Assay

This assay is the gold standard for confirming that a compound directly interferes with microtubule formation. It is a fundamental tool for characterizing potential microtubule-targeting agents.[8]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol outlines a common fluorescence-based method, which offers higher sensitivity than older turbidity-based assays.[12][13]

-

Reagent Preparation:

-

Tubulin: Use purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL.

-

Assay Buffer: Prepare a buffer suitable for polymerization, typically 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.[14]

-

Reaction Mix: On ice, prepare a master mix containing the tubulin, assay buffer, 1 mM GTP, a polymerization enhancer (e.g., 10-15% glycerol), and a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.[12][14]

-

-

Assay Setup:

-

Initiation and Measurement:

-

To initiate polymerization, add the ice-cold tubulin reaction mix to each well of the pre-warmed plate.

-

Immediately place the plate in a microplate reader capable of kinetic fluorescence measurement, pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) every minute for 60 minutes.[13]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Inhibitors like peltatins will decrease the rate and maximum level of polymerization compared to the vehicle control.

-

Quantify the effect by calculating parameters such as Vmax (maximum polymerization rate) and the final polymer mass.[15]

-

Chapter 4: Biosynthesis and Natural Variance

Understanding the natural production of peltatins is crucial for sourcing and potential biotechnological applications. Research has shown that peltatin levels can vary significantly and has elucidated key steps in their biosynthetic pathway.

Biosynthetic Pathway: Peltatins are derived from the phenylpropanoid pathway. A key branch point in the biosynthesis of aryltetralin lignans involves the intermediate deoxypodophyllotoxin. This compound can serve as a precursor that is hydroxylated and methylated by various enzymes, such as cytochrome P450 mono-oxygenases, to form either β-peltatin or podophyllotoxin, depending on the specific enzymatic machinery present in the plant.[16]

Variation in Natural Sources: The concentration of peltatins and related lignans in Podophyllum peltatum is not uniform. Studies have revealed significant variations based on the plant part (leaves, rhizomes), genotype, and geographical location.[17][18] For instance, some accessions are rich in podophyllotoxin, while others are rich in peltatins.[17] An inverse relationship between the concentration of podophyllotoxin and α-peltatin in the leaves has been observed, suggesting that different chemotypes of the plant prioritize different branches of the biosynthetic pathway.[17]

Table 1: Variation of Lignan Concentrations in Podophyllum peltatum

| Lignan | Concentration Range (mg/g dry weight) | Source |

|---|---|---|

| Podophyllotoxin | Below detectable levels to 45.1 | [18] |

| α-Peltatin | Below detectable levels to 47.3 | [18] |

| β-Peltatin | Below detectable levels to 7.0 |[18] |

Key Experiment 3: Quantification of Peltatins in Plant Tissue

To study this natural variation, a reliable method for extracting and quantifying lignans is necessary. High-Performance Liquid Chromatography (HPLC) is the standard technique.

Experimental Protocol: HPLC Quantification of Peltatins

This protocol is a generalized method for the analysis of peltatins and related lignans in plant material.[19][20][21]

-

Sample Preparation:

-

Harvest and separate plant parts (e.g., leaves, rhizomes).

-

Dry the plant material to a constant weight and grind it into a fine powder.

-

Perform a solvent extraction (e.g., with methanol or acetonitrile) using a precise amount of powdered tissue, often with sonication or shaking to ensure efficiency.

-

-

Chromatographic Separation:

-

System: An HPLC or UPLC system equipped with a UV or Diode Array Detector (DAD) and often coupled to a Mass Spectrometer (MS) for definitive identification.[20]

-

Column: A reversed-phase C18 column is typically used.[20][21]

-

Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A: water with 0.05-0.2% formic acid; Solvent B: acetonitrile or methanol with 0.05-0.2% formic acid.[20][21]

-

Gradient Program: The gradient is programmed to start with a high percentage of aqueous solvent and gradually increase the organic solvent percentage to elute the lignans based on their polarity.

-

-

Detection and Quantification:

-

Set the detector to a wavelength suitable for lignans (e.g., 270-340 nm).[21]

-

Identify peaks by comparing their retention times and UV spectra with those of pure analytical standards of α-peltatin, β-peltatin, and podophyllotoxin. Confirmation is done with MS.

-

Generate a calibration curve for each compound using known concentrations of the standards.

-

Quantify the amount of each lignan in the plant extract by comparing its peak area to the standard curve.

-

Chapter 5: The Drug Development Journey

Despite their promising initial antitumor activity, the peltatins themselves have not progressed to become clinical drugs. The historical focus of drug development shifted towards modifying the more abundant and, in some contexts, more potent parent compound, podophyllotoxin.